1-(1-Methylcyclopropyl)propan-2-one

Descripción

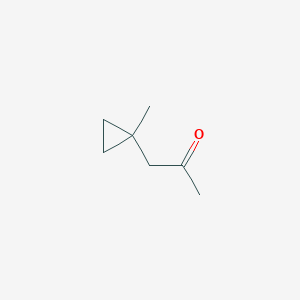

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-(1-methylcyclopropyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-6(8)5-7(2)3-4-7/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBAOSBHFUTWCHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1(CC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70508008 | |

| Record name | 1-(1-Methylcyclopropyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70508008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13905-14-1 | |

| Record name | 1-(1-Methylcyclopropyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70508008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Methyl Substituted Cyclopropyl Ketones in Modern Organic Chemistry

Methyl-substituted cyclopropyl (B3062369) ketones represent a fascinating class of organic compounds that bridge the gap between aliphatic and cyclic systems. The cyclopropyl group, a three-membered carbocycle, is characterized by significant ring strain, which imparts unusual bonding and reactivity. The presence of a methyl substituent on the cyclopropane (B1198618) ring introduces additional steric and electronic effects, further modulating the chemical behavior of the molecule.

The ketone functional group, with its electrophilic carbonyl carbon and adjacent alpha-protons, is a cornerstone of organic synthesis, participating in a vast array of chemical transformations. The juxtaposition of the reactive ketone moiety with the strained cyclopropyl ring in methyl-substituted cyclopropyl ketones leads to a unique interplay of properties. These compounds can undergo reactions typical of ketones, such as enolate formation and nucleophilic addition, as well as reactions involving the opening of the cyclopropane ring, which can be triggered by various reagents and conditions. This dual reactivity makes them valuable synthetic intermediates for the construction of more complex molecular scaffolds.

Scope of Academic Inquiry into 1 1 Methylcyclopropyl Propan 2 One

While the broader class of cyclopropyl (B3062369) ketones has been the subject of extensive research, specific academic inquiry into 1-(1-Methylcyclopropyl)propan-2-one remains limited in publicly accessible literature. Its existence is documented in chemical databases, such as PubChem, with the assigned Chemical Identifier (CID) 12720844 and the molecular formula C7H12O. organic-chemistry.org

However, detailed experimental studies on its synthesis, reactivity, and spectroscopic properties are not widely reported. Much of the understanding of this compound is extrapolated from studies on closely related analogues, such as 1-(1-methylcyclopropyl)ethan-1-one (CAS 1567-75-5), and the general principles of cyclopropyl ketone chemistry. Research in this area would likely focus on several key aspects:

Synthetic Methodologies: Developing efficient and stereoselective routes to this compound and its derivatives.

Reactivity Studies: Investigating its behavior under various reaction conditions, including nucleophilic additions, reductions, and ring-opening reactions.

Mechanistic Investigations: Elucidating the mechanisms of its transformations to gain a deeper understanding of the influence of the methyl-substituted cyclopropyl group.

Applications in Synthesis: Utilizing it as a building block for the synthesis of target molecules with potential applications in medicinal chemistry, materials science, or agrochemicals.

The lack of extensive research on this specific compound presents an opportunity for future academic exploration to fill this knowledge gap.

Historical Context of Cyclopropyl Ketone Chemistry in Synthetic Methodologies

Stereoselective and Enantioselective Synthetic Routes

Achieving control over the three-dimensional arrangement of atoms is critical when synthesizing chiral molecules. Stereoselective and enantioselective methods aim to produce a single desired stereoisomer, which is often essential for biological activity.

Asymmetric Catalysis in Cyclopropyl Ketone Synthesis

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. This approach is highly efficient and is a cornerstone of modern organic synthesis. In the context of cyclopropyl ketones, asymmetric catalysis can be applied in several ways, often involving the creation of a chiral enolate or a related intermediate that then participates in the ring-forming step.

One prominent strategy is organocatalysis, where a small, metal-free organic molecule directs the reaction's stereochemical outcome. youtube.com For instance, chiral secondary amines like proline can react with a ketone to form a chiral enamine. This enamine can then react with an electrophile in a stereocontrolled manner. youtube.com In a hypothetical synthesis, a derivative of propan-2-one could be converted to a chiral enamine, which then undergoes an asymmetric Michael addition to a suitable acceptor, followed by a ring-closing step to form the cyclopropane (B1198618) ring.

Another approach involves the use of chiral Lewis acids. These catalysts can coordinate to a substrate, creating a chiral environment that biases the approach of a reactant to one face of the molecule. Photocatalytic cycloadditions of aryl cyclopropyl ketones have been achieved with high enantioselectivity by combining a photocatalyst with a chiral Lewis acid catalyst, which controls the stereochemistry of the reaction. nih.gov

Table 1: Overview of Asymmetric Catalysis Strategies

| Catalyst Type | General Mechanism | Potential Application to Cyclopropyl Ketones | Key Advantage |

|---|---|---|---|

| Chiral Organocatalysts (e.g., Proline) | Formation of a transient chiral enamine or iminium ion intermediate. youtube.com | Asymmetric conjugate addition of an enamine derived from a ketone to an acceptor, followed by cyclization. | Metal-free, often uses readily available and inexpensive catalysts. youtube.com |

| Chiral Lewis Acids | Coordination to a carbonyl group or other functional group to create a defined chiral space. nih.gov | Controlling the facial selectivity of a cycloaddition or an alkylation reaction that forms the cyclopropane ring. nih.gov | High turnover numbers and applicability to a wide range of reactions. |

| Chiral Phase-Transfer Catalysts | Formation of a chiral ion pair that shuttles a reactant between phases, inducing asymmetry. | Asymmetric alkylation of a ketone enolate with a dihaloalkane to form the cyclopropane ring. | Useful for reactions involving anionic intermediates under basic conditions. |

Chiral Auxiliary and Ligand-Controlled Approaches

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org This strategy involves a three-step sequence: attachment of the auxiliary, diastereoselective reaction, and removal of the auxiliary. wikipedia.org

For the synthesis of a chiral cyclopropyl ketone, an auxiliary such as a chiral oxazolidinone (Evans auxiliary) or a camphorsultam could be appended to the propan-2-one precursor to form a chiral enolate. wikipedia.org The subsequent cyclopropanation reaction would proceed with high diastereoselectivity due to the steric influence of the auxiliary. For example, the bulky substituent on the auxiliary would block one face of the enolate, forcing the cyclopropanating agent to attack from the opposite face. biosynth.com

Alternatively, chiral ligands can be used in combination with metal catalysts. The ligand coordinates to the metal center, creating a chiral catalyst complex that can deliver reagents to a substrate with high enantioselectivity. In metal-catalyzed cyclopropanations, ligands such as bis(oxazolines) (BOX) or pheox are commonly used with copper or ruthenium catalysts to achieve high enantiomeric excess in the cyclopropane product. acsgcipr.org

Table 2: Comparison of Chiral Auxiliaries and Chiral Ligands

| Approach | Description | Typical Examples | Advantages | Disadvantages |

|---|---|---|---|---|

| Chiral Auxiliary | A chiral molecule covalently and temporarily bonded to the substrate to control stereochemistry. numberanalytics.com | Evans Oxazolidinones, Camphorsultam, 8-phenylmenthol. wikipedia.org | High diastereoselectivity, predictable stereochemical outcome. biosynth.com | Requires stoichiometric amounts, adds two steps to the synthesis (attachment/removal). wikipedia.org |

| Chiral Ligand | A chiral molecule that binds to a metal center to form an asymmetric catalyst. acsgcipr.org | Bis(oxazolines) (BOX), (S)-DOSP, Pheox ligands. acsgcipr.orgwikipedia.org | Used in catalytic amounts, highly efficient. | Development and screening of effective ligands can be time-consuming. |

Contemporary Cyclopropanation Strategies Applied to Ketone Synthesis

The formation of the cyclopropane ring itself is a fundamental challenge that has been addressed by numerous innovative methods. Modern strategies often focus on efficiency, selectivity, and sustainability.

Metal-Catalyzed Cyclopropanation Techniques

Transition metal-catalyzed reactions are among the most powerful tools for forming cyclopropane rings. wikipedia.org These methods typically involve the reaction of a metal carbene species with an alkene. wikipedia.org Rhodium(II) complexes, such as dirhodium tetraacetate, are highly effective catalysts for decomposing diazo compounds to generate metal carbenes, which then undergo cyclopropanation with a wide array of olefins. wikipedia.org

To synthesize a structure like 1-(1-methylcyclopropyl)propan-2-one, one could envision the reaction of an alkene such as 2-methylpropene with a carbenoid derived from a diazoester. The resulting cyclopropyl ester could then be converted to the target ketone through standard functional group manipulations. The stereochemistry of the alkene is generally retained during the cyclopropanation process. wikipedia.org Copper and gold complexes are also widely used to catalyze such transformations. acsgcipr.orgwikipedia.org

Table 3: Common Metal Catalysts for Cyclopropanation

| Metal Catalyst | Typical Precursor | Substrate Scope | Key Features |

|---|---|---|---|

| Rhodium(II) Carboxylates | Diazo compounds (e.g., ethyl diazoacetate). wikipedia.org | Broad; electron-rich, neutral, and electron-poor olefins. wikipedia.org | Highly efficient, well-understood reactivity, many chiral variants available. wikipedia.org |

| Copper Complexes (e.g., with BOX ligands) | Diazo compounds. wikipedia.org | Broad olefin scope. | Historically significant, widely used for asymmetric cyclopropanation. |

| Zinc Carbenoids (Simmons-Smith) | Diiodomethane and a Zn/Cu couple. wikipedia.org | Alkenes, particularly those with directing hydroxyl groups. | Does not involve a "free" carbene, tolerant of many functional groups. wikipedia.org |

| Ruthenium Complexes (e.g., with Pheox ligands) | Diazo compounds. acsgcipr.org | Wide variety of olefins. | Effective for enantioselective cyclopropanation. acsgcipr.org |

Carbene and Carbenoid Insertion Methods

Carbenes are neutral, divalent carbon species that are highly reactive intermediates. Their reaction with alkenes is a direct and atom-economical method for synthesizing cyclopropanes. youtube.com Carbenes are most commonly generated from the decomposition of diazo compounds, either thermally, photochemically, or, more commonly, using a transition metal catalyst. libretexts.org When a metal is used, the intermediate is more accurately described as a metal carbenoid, which is generally more stable and selective than a free carbene. acsgcipr.org

The reaction proceeds via a concerted mechanism where the carbene adds across the double bond of the alkene. youtube.com A key feature of this reaction, particularly with singlet carbenes or carbenoids, is that the stereochemistry of the alkene is preserved in the cyclopropane product. youtube.com For the synthesis of this compound, the reaction of a carbene equivalent of acetone (B3395972) enolate with 2-methylpropene, or the reaction of a methyl-substituted carbene with an enol ether of acetone, could be envisioned. Engineered enzymes, such as specific cytochrome P450 mutants, have also been developed to catalyze carbene transfer reactions for cyclopropanation. nih.gov

Hydrogen-Borrowing Catalysis for α-Cyclopropanation of Ketones

Hydrogen-borrowing (HB) catalysis is a powerful and sustainable strategy that enables the formation of carbon-carbon bonds using alcohols as alkylating agents, with water as the only byproduct. digitellinc.comresearchgate.net This method has recently been extended to the α-cyclopropanation of ketones. nih.govacs.org The transformation is mediated by a transition metal catalyst (typically based on iridium or ruthenium) that reversibly abstracts hydrogen from an alcohol to generate an aldehyde and a metal-hydride species in situ. acs.org

The general process for α-cyclopropanation involves the following steps:

The metal catalyst oxidizes an alcohol substrate (which contains a leaving group) to the corresponding aldehyde.

This aldehyde undergoes an aldol (B89426) condensation with a ketone (e.g., a hindered ketone) to form an α,β-unsaturated enone.

The metal-hydride species, formed in the first step, reduces the double bond of the enone.

The resulting saturated ketone intermediate, which now possesses a side chain with a leaving group, undergoes an intramolecular nucleophilic substitution (cyclization) to form the α-cyclopropyl ketone. acs.org

This methodology offers two complementary approaches: the leaving group can be installed on either the ketone or the alcohol component. nih.govacs.org This innovative cascade reaction provides a highly atom-economical and greener route to valuable cyclopropyl ketone structures. digitellinc.com

Table 4: Representative Yields for α-Cyclopropanation via Hydrogen-Borrowing Catalysis

| Ketone Substrate | Alcohol Substrate | Catalyst System | Yield (%) | Reference |

|---|---|---|---|---|

| Hindered Phenyl Ketone | Benzyl (B1604629) alcohol derivative | [Ir(cod)Cl]₂ / dppBz | 83% | acs.org |

| Hindered Phenyl Ketone | Cinnamyl alcohol | [Ir(cod)Cl]₂ / dppBz | 62% | acs.org |

| Hindered Phenyl Ketone | 1-Butanol derivative | [Ir(cod)Cl]₂ / dppBz | 82% | acs.org |

| Hindered Phenyl Ketone | 1-Hexanol derivative | Ru-MACHO | 79% | acs.org |

Note: Yields are for related, more complex α-cyclopropyl ketone systems as reported in the literature and demonstrate the feasibility of the methodology. acs.org

Ring-Forming Reactions for Cyclopropyl Ketone Scaffolds

The direct formation of the cyclopropane ring is a primary strategy for accessing cyclopropyl ketones. These methods often involve the cyclization of acyclic precursors or intricate tandem and cascade reactions designed to build complexity in a single operation.

Cyclization Reactions of Precursor Molecules

The intramolecular cyclization of appropriately functionalized acyclic precursors is a fundamental approach to constructing cyclopropyl ketones. A common strategy involves the cyclization of γ,δ-unsaturated ketones or their derivatives. These reactions typically proceed via the formation of a transient enolate or a related nucleophilic species that subsequently attacks the double bond, leading to the three-membered ring.

One notable method involves the iron-catalyzed intramolecular Giese addition. For instance, the cyclization of a highly substituted enone precursor can yield a cyclopropyl ketone in excellent yield. nih.gov This reaction provides a powerful tool for constructing complex polycyclic systems containing a cyclopropane ring.

Another approach is the photochemical cyclization of β,γ-unsaturated ketones, which can proceed through a di-π-methane rearrangement to furnish the cyclopropyl ketone. nih.gov While classic, this method highlights the diverse activation modes available for precursor cyclization. The choice of precursor and reaction conditions is critical to control the stereochemical outcome of the newly formed cyclopropane ring.

| Precursor Type | Reagents and Conditions | Product Type | Yield (%) | Reference |

| Highly substituted enone | Fe(acac)₃, PhSiH₃, EtOH | Bicyclic cyclopropyl ketone | 98 | nih.gov |

| β,γ-Unsaturated ketone | Photochemical irradiation | Cyclopropyl ketone | Varies | nih.gov |

Tandem and Cascade Synthetic Sequences

Tandem and cascade reactions offer an elegant and efficient means to construct complex molecules like this compound from simpler starting materials in a single pot. acs.org These sequences, also known as domino reactions, involve two or more consecutive reactions where each subsequent step is triggered by the functionality generated in the previous one. acs.org

A prevalent strategy is the Michael-initiated ring-closure (MIRC), which involves the conjugate addition of a nucleophile to an electrophilic alkene, followed by an intramolecular cyclization of the resulting enolate. nih.gov This can be achieved using various catalysts and reagents. For example, a DABCO-catalyzed Michael/alkylation cascade reaction of N-unprotected 3-bromooxindoles with α,β-unsaturated acyl phosphonates provides access to highly functionalized spirocyclopropyl oxindoles. acs.org

Furthermore, cascade reactions can be initiated by 1,6-conjugate addition to dienyl diketones, leading to cyclization. nih.gov These reactions can be catalyzed by amines like DABCO and can proceed through different pathways depending on the substrate and reaction conditions, yielding complex cyclopentenone derivatives containing quaternary stereogenic centers. nih.gov Photocatalytic [3+2] cycloadditions of aryl cyclopropyl ketones represent another sophisticated cascade approach, enabling the construction of densely substituted cyclopentane (B165970) structures. nih.gov

| Reaction Type | Key Reagents/Catalysts | Substrate Scope | Product | Reference |

| Michael/Alkylation Cascade | DABCO | 3-Bromooxindoles, α,β-unsaturated acyl phosphonates | Spirocyclopropyl oxindoles | acs.org |

| 1,6-Conjugate Addition-Initiated Cyclization | DABCO, Pyrrolidine | Dienyl diketones | Functionalized cyclopentenones | nih.gov |

| Photocatalytic [3+2] Cycloaddition | Ru(bpy)₃²⁺, Chiral Lewis Acid | Aryl cyclopropyl ketones, Alkenes | Densely substituted cyclopentanes | nih.gov |

Derivatization from Pre-formed Cyclopropyl Scaffolds

An alternative to de novo ring formation is the functionalization of an existing cyclopropane ring. This approach is particularly useful when the cyclopropyl moiety is readily available.

Functionalization of Cyclopropyl Carbaldehydes

Cyclopropyl carbaldehydes are versatile intermediates that can be converted into cyclopropyl ketones. A common transformation is the oxidation of the corresponding cyclopropylmethanol (B32771) to the aldehyde, which can then be further functionalized. For example, gas-phase catalytic oxidation of primary alcohols to aldehydes using a binuclear dimolybdate center has been demonstrated. researchgate.netnih.govresearchgate.net

Once the cyclopropyl carbaldehyde is obtained, various organometallic addition reactions can be employed to introduce the desired alkyl or aryl group, followed by oxidation to the ketone. For instance, the addition of a Grignard reagent or an organolithium compound to the aldehyde will generate a secondary alcohol, which can then be oxidized to the corresponding ketone using standard oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation.

| Starting Material | Transformation | Reagents | Intermediate/Product | Reference |

| Cyclopropylmethanol | Oxidation | Binuclear dimolybdate catalyst | Cyclopropyl carbaldehyde | researchgate.netnih.govresearchgate.net |

| Cyclopropyl carbaldehyde | Grignard Addition & Oxidation | 1. RMgX 2. PCC | Cyclopropyl ketone | General Knowledge |

Modification of Cyclopropyl Amine Derivatives

Cyclopropylamine (B47189) derivatives serve as valuable precursors for the synthesis of cyclopropyl ketones. One strategy involves the conversion of the amine to a leaving group, followed by nucleophilic substitution and oxidation. More direct methods, however, are often sought for efficiency.

A notable reaction is the ruthenium-catalyzed ring expansion of cyclopropyl ketones with amines to form pyrrolidines. acs.org Conversely, under rhodium catalysis, the reductive amination product, a cyclopropylamine derivative, is favored. acs.org This highlights the potential to control the reaction outcome based on the choice of catalyst. The conversion of a cyclopropylamine to a ketone could be envisioned through methods like diazotization followed by hydrolysis and oxidation, or through more modern catalytic approaches. For example, a process for preparing cyclopropylamine from γ-butyrolactone has been described, which involves the conversion of a cyclopropanecarboxamide (B1202528) via a modified Hofmann reaction. nih.gov

| Starting Material | Catalyst/Reagent | Product | Key Feature | Reference |

| Methyl cyclopropyl ketone and p-anisidine | Rh₂(OAc)₄ | Cyclopropylamine derivative | Reductive amination | acs.org |

| Methyl cyclopropyl ketone and p-anisidine | RuCl₃ | Pyrrolidine derivative | Ring expansion | acs.org |

| Cyclopropanecarboxamide | Aqueous alkali hypochlorite/hydroxide | Cyclopropylamine | Hofmann reaction | nih.gov |

Transformations of Dihalocyclopropanes

Gem-dihalocyclopropanes are readily accessible precursors for a variety of cyclopropane derivatives, including cyclopropyl ketones. nih.gov The synthesis of gem-dihalocyclopropanes is often achieved through the addition of dihalocarbenes to alkenes, a reaction that can be efficiently carried out under phase-transfer catalysis (PTC) conditions. nih.gov

The conversion of gem-dihalocyclopropanes to cyclopropyl ketones can be accomplished through hydrolysis, often under acidic or basic conditions. A more versatile method involves the reaction of gem-dibromocyclopropyl ketones with organometallic reagents like methyllithium, which can lead to a variety of products depending on the reaction conditions. researchgate.net The hydrolysis of the dihalide to a ketone functionality provides a direct route to the desired cyclopropyl ketone scaffold. organic-chemistry.org

| Starting Material | Reagents | Product | Reaction Type | Reference |

| Alkene | Haloform, Ethylene oxide | Dihalocyclopropane | Carbene addition | researchgate.net |

| gem-Dibromocyclopropyl ketone | Methyllithium | Various cyclopropane derivatives | Nucleophilic substitution/rearrangement | researchgate.net |

| Thioacetal/Thioketal | o-Iodoxybenzoic acid (IBX), β-cyclodextrin | Ketone | Hydrolysis | organic-chemistry.org |

Unraveling Cyclopropane Ring-Opening Mechanisms

The opening of the cyclopropane ring in this compound can be initiated through several distinct mechanistic pathways, including acid catalysis, thermal or photochemical activation, radical and single electron transfer processes, and the formation of zwitterionic intermediates.

Acid-Catalyzed Ring Opening and Rearrangements

Under acidic conditions, the carbonyl oxygen of a cyclopropyl ketone can be protonated, which enhances the electrophilicity of the carbonyl carbon and facilitates the cleavage of a carbon-carbon bond in the cyclopropane ring. libretexts.orglibretexts.org This process is analogous to the acid-catalyzed ring-opening of epoxides, where protonation of the oxygen atom creates a better leaving group and promotes nucleophilic attack. libretexts.orglibretexts.orgkhanacademy.orgyoutube.commasterorganicchemistry.com The ring-opening can be viewed as a hybrid of SN1 and SN2 mechanisms. libretexts.orglibretexts.org The carbon-oxygen bond begins to break, and a partial positive charge builds up on the more substituted carbon, which is stabilized by hyperconjugation. libretexts.orglibretexts.org Before a full carbocation can form, a nucleophile attacks the electrophilic carbon. libretexts.orglibretexts.org

In the context of this compound, acid catalysis can lead to the formation of a homoallylic cation, which can then undergo various rearrangements or be trapped by a nucleophile to yield different products. The regioselectivity of the ring opening is influenced by the stability of the resulting carbocationic intermediate.

Thermal and Photochemical Activation Pathways

Thermal activation of cyclopropyl ketones can induce ring-opening and rearrangement reactions, often requiring high temperatures. acs.org These reactions are driven by the release of the inherent strain energy of the cyclopropane ring. For instance, the thermal rearrangement of cyclopropylcarbaldehyde to dihydrofuran was reported to occur at high temperatures. rsc.org

Photochemical activation offers an alternative pathway for the ring-opening of cyclopropyl ketones. acs.org Upon absorption of light, the ketone can be excited to a higher energy state, facilitating the cleavage of the cyclopropane ring. This can lead to the formation of diradical intermediates, which can then undergo further reactions to form various products. wikipedia.org For example, enantioselective [3+2] photocycloadditions of aryl cyclopropyl ketones have been achieved using a dual-catalyst system involving a chiral Lewis acid and a transition metal photoredox catalyst. nih.gov This method allows for the construction of densely substituted cyclopentane structures. nih.govcapes.gov.bracs.org

Radical and Single Electron Transfer (SET) Mechanisms

Radical-mediated ring-opening of cyclopropyl ketones can be initiated by a single electron transfer (SET) process. youtube.comlibretexts.orgnih.gov In this mechanism, an electron is transferred from a donor to the cyclopropyl ketone, forming a radical anion. youtube.comlibretexts.org This radical anion is unstable and can undergo rapid ring-opening to generate a more stable radical intermediate. This process is a key step in various synthetic transformations, including formal [3+2] cycloadditions. nih.gov

The SET mechanism can be initiated photochemically, where a photocatalyst absorbs light and facilitates the electron transfer. sigmaaldrich.comresearchgate.net For example, visible-light photoredox catalysis has been employed for the [3+2] cycloaddition of aryl cyclopropyl ketones with olefins. capes.gov.br The initiation step involves the one-electron reduction of the ketone to a radical anion, which is facilitated by a photocatalytic system. capes.gov.br

Zwitterionic Intermediate Pathways

The formation of zwitterionic intermediates provides another mechanistic avenue for the reactions of cyclopropyl ketones. rsc.orgmdpi.comnih.gov These intermediates can be generated through the conjugate addition of nucleophiles to activated cyclopropanes. For instance, the reaction of cyclopropyl ketones with a nucleophile can lead to the formation of a zwitterionic enolate, which can then undergo ring-opening. This pathway is particularly relevant in nucleophile-catalyzed rearrangements. nih.gov

The existence of zwitterionic intermediates can influence the stereospecificity of a reaction. mdpi.com If a zwitterionic intermediate is formed, it may have a sufficient lifetime to undergo bond rotation, leading to a loss of stereochemical information. mdpi.com The stability and subsequent reactivity of these zwitterionic species are influenced by factors such as the nature of the substituents and the polarity of the solvent. mdpi.com

Detailed Studies of Rearrangement Reactions

The rearrangement of the carbon skeleton following the ring-opening of this compound is a key aspect of its reactivity. One of the most significant rearrangement processes for cyclopropyl ketones is the Cloke-Wilson rearrangement.

Cloke-Wilson Rearrangement Processes

The Cloke-Wilson rearrangement is a thermal or catalyzed isomerization of cyclopropyl ketones into 2,3-dihydrofurans. acs.orgrsc.orgorganicreactions.org This reaction is a type of vinylcyclopropane (B126155) rearrangement and is driven by the release of ring strain. wikipedia.org The rearrangement can be facilitated by heat, acid catalysis, or organocatalysis. acs.orgrsc.orgnih.gov

The mechanism of the Cloke-Wilson rearrangement can vary depending on the reaction conditions. Under thermal conditions, it can proceed through a diradical intermediate. wikipedia.org In the presence of a catalyst, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), the rearrangement can proceed through a zwitterionic intermediate formed by the homoconjugate addition of the catalyst to the cyclopropyl ketone. acs.org An SN1-type ring opening of this intermediate has been supported by mechanistic studies. acs.org

The Cloke-Wilson rearrangement is a versatile synthetic tool for the preparation of five-membered heterocyclic compounds. rsc.orgorganicreactions.org It has been applied to a broad range of substrates, including aryl-, alkyl-, and vinyl-substituted cyclopropyl ketones. acs.org

Cyclopropylcarbinyl to Homoallyl Rearrangements

The acid-catalyzed rearrangement of cyclopropylcarbinyl systems to their corresponding homoallyl structures is a well-documented phenomenon in organic chemistry. nih.gov This transformation is driven by the release of ring strain in the three-membered cyclopropane ring. In the context of this compound, protonation of the carbonyl oxygen would be the initial step in an acidic medium, enhancing the electrophilicity of the carbonyl carbon. While direct nucleophilic attack at the carbonyl is a competing pathway, the presence of the adjacent cyclopropyl ring opens up the possibility of a rearrangement.

The key intermediate in this process is a cyclopropylcarbinyl cation. nih.gov The formation of this cation from this compound would likely proceed through the protonated ketone. The subsequent ring-opening of the cyclopropylcarbinyl cation leads to the more stable homoallyl cation, which is then trapped by a nucleophile to afford the homoallylic product. The natural world utilizes this type of rearrangement in the biosynthesis of various terpenoids. nih.gov

General Mechanism of Cyclopropylcarbinyl to Homoallyl Rearrangement:

| Step | Description | Intermediate/Product |

| 1 | Protonation of the carbonyl oxygen by an acid catalyst. | Protonated ketone |

| 2 | Formation of a cyclopropylcarbinyl cation. | Cyclopropylcarbinyl cation |

| 3 | Ring-opening of the cyclopropylcarbinyl cation. | Homoallyl cation |

| 4 | Nucleophilic attack on the homoallyl cation. | Homoallylic product |

While no specific studies on the cyclopropylcarbinyl to homoallyl rearrangement of this compound were found, the general principles of this reaction are well-established and provide a framework for predicting its behavior under acidic conditions. nih.govacs.org

Oxavinylcyclopropane Rearrangements

The oxavinylcyclopropane rearrangement is a acs.orgacs.org-sigmatropic rearrangement that involves the conversion of a 2-vinyloxirane into a dihydrofuran. This rearrangement is a subset of the more general vinylcyclopropane rearrangement. For this compound to undergo a classic oxavinylcyclopropane rearrangement, it would first need to be converted into a corresponding 2-vinyloxirane derivative.

Decarboxylative Rearrangements to Heterocycles

Decarboxylative rearrangements offer a pathway to synthesize heterocyclic compounds from acyclic or carbocyclic precursors. A relevant example is the thermal decarboxylation of α-(carbonyl)cyclopropane carboxylic acids, which have been shown to rearrange to form 2-substituted-4,5-dihydrofurans. arkat-usa.org This reaction proceeds through the initial opening of the cyclopropane ring to form an α-allyl-β-keto acid intermediate, which then undergoes decarboxylation and subsequent cyclization. arkat-usa.org

Although this compound itself does not possess a carboxylic acid group for decarboxylation, a closely related derivative, such as a β-keto ester or acid, could hypothetically undergo a similar transformation. For instance, the corresponding β-keto ester of this compound could be hydrolyzed and then decarboxylated to potentially yield a substituted dihydrofuran. youtube.comnih.gov

Hypothetical Decarboxylative Rearrangement of a this compound Derivative:

| Starting Material Derivative | Key Intermediate | Heterocyclic Product |

| β-keto ester of this compound | α-(1-methylallyl)-β-keto acid | Substituted dihydrofuran |

It is important to note that dicyclopropyl ketone and cyclopropyl phenyl ketone were found to be thermally stable under the conditions used for the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids, suggesting that the presence of the carboxylic acid group is crucial for the reaction to proceed under those specific conditions. arkat-usa.org

Stereochemical Outcomes of Rearrangements

The stereochemical outcome of cyclopropylcarbinyl to homoallyl rearrangements is highly dependent on the nature of the substrate and the reaction conditions. These reactions can proceed with retention, inversion, or racemization of stereochemistry. The formation of a planar, achiral carbocation intermediate would be expected to lead to a racemic mixture of products. libretexts.org

However, the rearrangement can also proceed through a concerted mechanism or involve the formation of a chiral ion pair, which can lead to a degree of stereochemical control. libretexts.org The level of stereospecificity is influenced by the ability of the system to maintain a chiral conformation throughout the rearrangement process.

For a chiral derivative of this compound, the stereochemical outcome of a cyclopropylcarbinyl to homoallyl rearrangement would provide insight into the intimate mechanism of the reaction. While general principles exist, specific experimental data for this compound is not available in the reviewed literature.

Electrophilic and Nucleophilic Reactivity at the Carbonyl Center

Nucleophilic Additions and Conjugate Additions

The carbonyl group in this compound is a primary site for nucleophilic attack. masterorganicchemistry.commsu.edu The carbon atom of the carbonyl is electrophilic due to the polarization of the carbon-oxygen double bond. Nucleophiles can add to this carbon in what is known as a 1,2-addition reaction. masterorganicchemistry.com A wide range of nucleophiles, including organometallic reagents, hydrides, cyanides, and amines, can participate in these reactions. msu.eduyoutube.comyoutube.com

General Scheme of Nucleophilic Addition to a Ketone:

| Nucleophile (Nu⁻) | Product after Workup |

| Grignard Reagent (R-MgX) | Tertiary Alcohol |

| Organolithium Reagent (R-Li) | Tertiary Alcohol |

| Hydride (e.g., from NaBH₄) | Secondary Alcohol |

| Cyanide (CN⁻) | Cyanohydrin |

Conjugate addition, or 1,4-addition, typically occurs with α,β-unsaturated carbonyl compounds. libretexts.orgyoutube.com In the case of this compound, the cyclopropane ring is not a typical conjugated system that activates the β-position for nucleophilic attack. However, in certain activated "donor-acceptor" cyclopropanes, the ring can be opened by nucleophiles in a reaction that resembles a conjugate addition. nih.gov For the parent ketone, direct nucleophilic addition to the carbonyl (1,2-addition) is the expected and dominant pathway. masterorganicchemistry.com

Reactivity with Organometallic Reagents

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are potent nucleophiles that readily react with ketones. masterorganicchemistry.comlibretexts.orglibretexts.org The reaction of this compound with these reagents is expected to proceed via a 1,2-nucleophilic addition to the carbonyl carbon. masterorganicchemistry.commasterorganicchemistry.com This reaction results in the formation of a tertiary alcohol after an aqueous workup.

Expected Reaction of this compound with Organometallic Reagents:

| Organometallic Reagent | Intermediate | Final Product |

| Methylmagnesium bromide (CH₃MgBr) | Magnesium alkoxide | 2-(1-Methylcyclopropyl)propan-2-ol |

| n-Butyllithium (n-BuLi) | Lithium alkoxide | 3-(1-Methylcyclopropyl)heptan-3-ol |

The reaction is generally irreversible due to the strong basicity of the organometallic reagents. masterorganicchemistry.com The choice of the organometallic reagent allows for the introduction of a wide variety of alkyl, aryl, or vinyl groups at the carbonyl carbon, providing a versatile method for the synthesis of more complex tertiary alcohols.

C-C Bond Activation and Functionalization

The presence of the ketone functionality in this compound activates the adjacent cyclopropyl ring, making it susceptible to cleavage under various catalytic conditions. This activation facilitates a range of synthetic transformations that are otherwise challenging to achieve.

Catalytic C-C Bond Cleavage Mechanisms

The selective cleavage of a C-C bond within the cyclopropyl moiety of this compound is a key step that initiates a cascade of reactive possibilities. Transition metal catalysts, particularly those based on rhodium and palladium, are instrumental in promoting this transformation.

The generally accepted mechanism for rhodium(I)-catalyzed C-C bond activation in related cyclopropyl systems involves the initial coordination of the metal to the cyclopropyl group. This is often followed by oxidative addition of the strained C-C bond to the metal center, forming a metallacyclobutane intermediate. In the context of cyclopropyl ketones, the directing effect of the carbonyl group can influence the regioselectivity of this cleavage. For this compound, this would likely lead to the formation of a rhodacyclobutanone intermediate. Subsequent steps, such as β-carbon elimination, can then lead to ring-opened organometallic species poised for further reaction. nih.gov

Palladium-catalyzed C-C bond cleavage often proceeds through a similar pathway involving oxidative addition to a Pd(0) species. rsc.org For cyclopropyl ketones, this can lead to the formation of a π-allylpalladium intermediate after ring opening. The stability and subsequent reactivity of this intermediate are influenced by the ligands on the palladium center and the substitution pattern of the cyclopropane.

Cross-Coupling Reactions Involving Ring Opening

A powerful application of catalytic C-C bond cleavage is the in-situ trapping of the resulting ring-opened intermediates with various coupling partners. This strategy allows for the construction of complex molecular architectures from relatively simple starting materials. While specific studies on this compound are not extensively documented, research on analogous cyclopropyl ketones provides significant insights into its potential reactivity in cross-coupling reactions.

Nickel-catalyzed cross-coupling of cyclopropyl ketones with organozinc reagents has been shown to be an effective method for achieving 1,3-difunctionalization through ring opening. nih.govchemrxiv.org In these reactions, a nickel catalyst, often in cooperation with a redox-active ligand like terpyridine (tpy), facilitates the C-C bond cleavage. The resulting alkylnickel(II) intermediate can then undergo transmetalation with an organozinc reagent, followed by reductive elimination to afford the cross-coupled product. nih.gov This approach is particularly valuable for creating β-allylated and β-benzylated enol ethers, which can be challenging to synthesize via traditional conjugate addition methods. nih.gov

The table below summarizes the outcomes of nickel-catalyzed cross-coupling reactions of a model cyclopropyl ketone with various organozinc reagents, illustrating the scope of this transformation.

| Organozinc Reagent (R-ZnI) | Product Structure | Product Name | Yield (%) |

|---|---|---|---|

| (p-tolyl)ZnI | (Z)-1-(4-methylphenyl)-3-phenyl-3-(trimethylsilyloxy)prop-1-ene | β-(p-tolyl) silyl (B83357) enol ether | 80 |

| (allyl)ZnBr | (Z)-1-phenyl-1-(trimethylsilyloxy)hexa-1,5-diene | β-allyl silyl enol ether | 75 |

| (benzyl)ZnBr | (Z)-1,4-diphenyl-1-(trimethylsilyloxy)but-1-ene | β-benzyl silyl enol ether | 65 |

Data is for the reaction of phenyl cyclopropyl ketone with the specified organozinc reagent and chlorotrimethylsilane, catalyzed by a (tpy)Ni complex. nih.govchemrxiv.org

Similarly, palladium catalysis can be employed for the cross-coupling of cyclopropanol-derived ketone homoenolates with aryl and benzyl halides. rsc.orgnih.gov While the substrate is a cyclopropanol (B106826) derivative, the key intermediate is a palladium homoenolate formed through ring opening, a species that would be mechanistically accessible from this compound under similar catalytic conditions. These reactions demonstrate the versatility of palladium in forging new C-C bonds at the β-position of a ketone following cyclopropane ring opening.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone of modern chemical analysis, offering unparalleled insight into the molecular framework of organic compounds.

Multi-dimensional NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in piecing together the structural puzzle of a molecule. nih.govcolumbia.eduresearchgate.netlibretexts.orgcolumbia.edu A COSY spectrum reveals proton-proton (¹H-¹H) coupling networks, identifying adjacent protons within the molecular structure. nih.govresearchgate.net An HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C), while an HMBC spectrum provides information on longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for connecting different structural fragments. columbia.edulibretexts.orgcolumbia.edunih.govlibretexts.org

For 1-(1-Methylcyclopropyl)propan-2-one, one would anticipate specific correlations that confirm the connectivity of the methylcyclopropyl and propanone moieties. For instance, HMBC correlations would be expected between the protons of the methylene (B1212753) bridge and the carbonyl carbon, as well as the quaternary cyclopropyl (B3062369) carbon. However, specific experimental data from these multi-dimensional NMR experiments for this particular compound are not presently available in surveyed scientific databases.

The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is a powerful tool for determining the stereochemistry and preferred conformation of a molecule in solution. columbia.edulibretexts.orgresearchgate.netarkat-usa.orgresearchgate.net It identifies protons that are close to each other in space, regardless of whether they are connected through chemical bonds. columbia.edulibretexts.org For a molecule like this compound, NOESY data could, for example, reveal the spatial relationship between the methyl group on the cyclopropane (B1198618) ring and the protons of the propanone side chain, offering insights into the rotational preferences around the C-C bond connecting the two fragments. A related compound, methyl 1-methylcyclopropyl ketone, has been documented with a ¹H NMR spectrum, but this does not provide the necessary detail for a full conformational analysis of the title compound. chemicalbook.com Without specific NOESY data for this compound, any discussion of its stereochemistry and conformation remains speculative.

The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its electronic environment. libretexts.orgyoutube.comlibretexts.org Protonation of a ketone, such as this compound, would introduce a positive charge, which is expected to have a significant deshielding effect on nearby protons. This deshielding, observed as a downfield shift in the NMR spectrum, is due to the electron-withdrawing nature of the newly formed hydroxyl group and the positive charge. libretexts.orglibretexts.org In the case of a protonated ketone, the protons alpha to the carbonyl group would experience the most pronounced deshielding. For instance, in 2-cyclohexene-1-one, the beta proton is more deshielded than the alpha proton due to resonance effects. researchgate.net A detailed study of the NMR spectrum of protonated this compound would allow for the quantification of these deshielding effects and provide insights into the charge distribution within the cation. However, specific research detailing the NMR spectroscopy of the protonated form of this compound has not been identified.

Mass Spectrometry (MS) for Molecular Structure and Fragmentation Patterns

Mass spectrometry is an essential analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation products. uab.educhemguide.co.ukmiamioh.edulibretexts.org

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. This is a critical step in the identification of a new or unknown compound. While the nominal mass of this compound (C₇H₁₂O) can be calculated, HRMS data would provide an exact mass measurement with a high degree of precision, confirming this chemical formula. Unfortunately, specific HRMS data for this compound is not available in the reviewed literature.

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (a precursor ion), its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. uab.edu This technique provides detailed information about the structure of the precursor ion and the fragmentation pathways it undergoes. mdpi.com For this compound, one would expect characteristic fragmentation patterns, such as the loss of the acetyl group or fragmentation of the cyclopropyl ring. A detailed analysis of these fragmentation pathways would provide valuable mechanistic insights into the gas-phase ion chemistry of this molecule. However, no MS/MS studies for this compound have been found in the surveyed scientific resources.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a fundamental tool for the identification of functional groups within a molecule by probing its vibrational modes.

Infrared (IR) Spectroscopy for Carbonyl and Ring Vibrations

The most prominent feature in the IR spectrum of a ketone is the carbonyl (C=O) stretching vibration, which gives rise to a strong and sharp absorption band. For saturated aliphatic ketones, this band typically appears in the range of 1705-1725 cm⁻¹. orgchemboulder.comlibretexts.org The presence of a cyclopropyl ring adjacent to the carbonyl group can influence the position of this band. The strained nature of the cyclopropane ring can lead to a slight shift in the C=O stretching frequency compared to a simple acyclic ketone. pg.edu.plmsu.edu

Vibrations associated with the cyclopropyl ring itself are also expected. The C-H stretching vibrations of the cyclopropyl ring typically appear at higher wavenumbers (around 3000-3100 cm⁻¹) than those of the methyl and methylene groups in the propanone chain (typically below 3000 cm⁻¹). The ring deformation modes, often referred to as "ring breathing," and other skeletal vibrations of the cyclopropyl group appear in the fingerprint region of the spectrum (below 1500 cm⁻¹).

Table 1: Predicted Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carbonyl (C=O) | Stretching | 1705 - 1725 | Strong |

| Cyclopropyl C-H | Stretching | 3000 - 3100 | Medium |

| Alkyl C-H | Stretching | 2850 - 2995 | Medium to Strong |

| CH₂/CH₃ | Bending | 1350 - 1470 | Variable |

Raman Spectroscopy Applications

Raman spectroscopy is a light scattering technique that provides information complementary to IR spectroscopy. optica.orgnih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be a valuable tool for characterizing the carbon skeleton, including the cyclopropyl ring. researchgate.net

The carbonyl (C=O) stretch, while strong in the IR spectrum, typically gives a weaker but still observable band in the Raman spectrum. Conversely, the symmetric vibrations of the cyclopropyl ring are expected to be more intense in the Raman spectrum. This makes Raman spectroscopy particularly useful for confirming the presence and integrity of the cyclopropane ring structure. The analysis of Raman spectra can provide unique molecular fingerprints, aiding in the speciation of aldehydes and ketones. optica.orgnih.gov

Table 2: Predicted Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| Carbonyl (C=O) | Stretching | 1705 - 1725 | Weak to Medium |

| Cyclopropyl C-H | Stretching | 3000 - 3100 | Medium |

| Alkyl C-H | Stretching | 2850 - 2995 | Strong |

| Cyclopropyl Ring | Symmetric "Breathing" | ~1200 | Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wordpress.comyoutube.com There are currently no published crystal structures for this compound.

Should a suitable single crystal of this compound be grown, X-ray diffraction analysis would provide definitive information on its solid-state conformation. This would include precise measurements of bond lengths, bond angles, and torsional angles. Such data would reveal the preferred orientation of the propanone side chain relative to the methylcyclopropyl ring and the conformation of the molecule as a whole. This technique is capable of resolving the structures of small organic molecules with high precision. researchgate.netnih.gov

Chiroptical Spectroscopic Methods

The compound this compound possesses a chiral center at the quaternary carbon of the cyclopropyl ring. Therefore, its enantiomers are optically active and can be studied using chiroptical spectroscopic methods.

Electronic Circular Dichroism (ECD) for Absolute Configuration

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule in the UV-visible region. nih.govencyclopedia.pub The resulting spectrum is highly sensitive to the molecule's absolute configuration. nih.gov

For this compound, the carbonyl group acts as a chromophore. The n → π* electronic transition of the ketone carbonyl group is electronically forbidden but magnetically allowed, typically appearing as a weak absorption in the UV spectrum around 270-300 nm. In a chiral environment, this transition becomes ECD active, giving rise to a Cotton effect.

The sign and intensity of this Cotton effect are determined by the stereochemistry of the molecule. By comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum chemical calculations (such as time-dependent density functional theory, TDDFT), the absolute configuration of the enantiomers can be unambiguously determined. nih.gov

Vibrational Circular Dichroism (VCD) Studies

Vibrational Circular Dichroism (VCD) is the infrared analog of ECD, measuring the differential absorption of left and right circularly polarized light in the infrared region. researchgate.netnih.govbruker.comwikipedia.org VCD provides detailed stereochemical information about a molecule's structure in solution.

A VCD spectrum provides information on the absolute configuration by revealing the chirality associated with specific vibrational modes. nih.gov For this compound, VCD signals would be expected for the C=O stretching mode, as well as for the various C-H stretching and bending modes of the chiral methylcyclopropyl moiety. The combination of a rich set of vibrational bands and their corresponding VCD signals makes it a powerful tool for stereochemical analysis. As with ECD, the comparison of experimental VCD spectra with those predicted by ab initio calculations is a reliable method for determining the absolute configuration of chiral molecules. wikipedia.org

Table 3: Hypothetical Vibrational Circular Dichroism (VCD) Data for an Enantiomer of this compound

| Wavenumber (cm⁻¹) | Vibrational Assignment | Expected VCD Signal Sign |

|---|---|---|

| ~1715 | C=O Stretch | (+) or (-) |

| ~2980 | Asymmetric CH₃ Stretch | (+) or (-) |

| ~2940 | Asymmetric CH₂ Stretch | (+) or (-) |

| ~1450 | CH₂/CH₃ Bending | (+) or (-) |

The signs are hypothetical and would be opposite for the other enantiomer.

Computational Chemistry and Theoretical Modeling of 1 1 Methylcyclopropyl Propan 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental tools for predicting the properties of molecules. These methods solve, or approximate solutions to, the Schrödinger equation to determine a molecule's electronic structure and energy. From this, a wide range of properties, including geometry, orbital energies, and reactivity indices, can be derived.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. mdpi.com It is based on the principle that the energy of a molecule can be determined from its electron density, rather than by solving for the complex many-electron wavefunction. ekb.eg DFT methods are widely used to study the mechanisms, chemoselectivity, and substituent effects in reactions involving complex organic molecules. rsc.org

For a molecule like 1-(1-methylcyclopropyl)propan-2-one, DFT calculations would be invaluable. By applying a suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)), researchers can optimize the molecule's three-dimensional geometry, calculate its vibrational frequencies, and determine its electronic properties. ekb.egnih.gov

Studies on other cyclopropyl (B3062369) ketones demonstrate the power of this approach. For example, DFT has been used to investigate the mechanism of phosphine-catalyzed ring-opening reactions of cyclopropyl ketones, successfully mapping out the multi-step reaction pathway and explaining the observed chemoselectivity. rsc.org Similarly, DFT studies on the SmI2-catalyzed coupling of cyclopropyl ketones have elucidated how aryl and alkyl substituents influence reactivity by stabilizing radical intermediates. nih.govacs.org Such studies reveal that the reactivity is often enhanced by factors that stabilize the ketyl radical and promote the subsequent fragmentation of the strained cyclopropyl ring. acs.org

From DFT calculations, key reactivity descriptors for this compound could be determined. These global reactivity descriptors provide insight into the chemical behavior of the molecule.

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (IP) | IP ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (EA) | EA ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ ≈ (IP + EA) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η ≈ (IP - EA) / 2 | A measure of the molecule's resistance to change in its electron distribution. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the molecule's propensity to act as an electrophile. |

This interactive table outlines key global reactivity descriptors that can be calculated using DFT. The energies of the Highest Occupied Molecular Orbital (EHOMO) and Lowest Unoccupied Molecular Orbital (ELUMO) are used to approximate these values.

Semi-Empirical Methods

Semi-empirical methods are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify the calculations. By replacing many of the computationally expensive integrals with empirical parameters, these methods can be applied to very large molecular systems where DFT or ab initio calculations would be prohibitively slow. Common semi-empirical methods include AM1, PM3, and PM7.

The main advantage of these methods is their speed. However, their accuracy is highly dependent on whether the molecule being studied is similar to the molecules used in the parameterization dataset. For a molecule with a unique structural feature like a methylcyclopropyl group, the results from semi-empirical methods should be interpreted with caution. They can be useful for initial conformational searches or for studying very large systems, but for detailed electronic structure analysis or reaction energetics, higher-level methods like DFT are generally preferred.

Molecular Orbital Theory and Analysis

Molecular Orbital (MO) theory describes chemical bonding in terms of MOs that extend over the entire molecule, formed from the linear combination of atomic orbitals (LCAO). Analyzing the shape, energy, and occupancy of these orbitals provides deep insight into a molecule's stability, reactivity, and spectroscopic properties.

The electronic structure of this compound is dominated by the interaction between the MOs of the cyclopropane (B1198618) ring and the π-system of the carbonyl group. The cyclopropane ring possesses unique "Walsh orbitals," which have significant p-character and lie in the plane of the ring. vaia.com These high-energy bonding orbitals can effectively conjugate with adjacent π-systems or p-orbitals.

In this compound, the key interaction would be between the Highest Occupied Molecular Orbital (HOMO), likely associated with the Walsh orbitals of the cyclopropane ring, and the Lowest Unoccupied Molecular Orbital (LUMO), associated with the π* antibonding orbital of the carbonyl group. This HOMO-LUMO interaction is crucial for understanding the molecule's reactivity. For example, nucleophilic attack would likely target the carbon atom of the carbonyl group (a region of high LUMO density), while electrophilic attack or oxidation might involve the electron-rich cyclopropane ring (a region of high HOMO density). MO analysis of the cyclopropenyl system shows how the number of π-electrons determines whether the system is stable and aromatic or unstable and antiaromatic. youtube.comresearchgate.net

Simulation of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for mapping the entire energy landscape of a chemical reaction, identifying intermediates and the high-energy transition states that connect them.

Potential Energy Surface Mapping

A Potential Energy Surface (PES) is a multidimensional plot that shows the potential energy of a system as a function of its atomic coordinates. orgoreview.com By mapping the PES, chemists can visualize the lowest energy path a reaction is likely to follow, known as the reaction coordinate. Minima on the PES correspond to stable reactants, products, and intermediates, while saddle points correspond to transition states. acs.org

For this compound, a key reaction pathway to explore would be the ring-opening of the strained cyclopropane. The high ring strain (angle strain) of cyclopropane makes it susceptible to ring-opening reactions, which can proceed via radical or ionic pathways. nih.govnih.gov Computational studies on other cyclopropyl ketones have shown that this ring-opening is often a key step in their reactions, for example, following the formation of a ketyl radical intermediate. nih.gov

A computational study would map the PES for the ring-opening of this compound. This would involve:

Locating Stationary Points: Optimizing the geometries of the reactant, the ring-opened intermediate (a diradical or zwitterion), and the transition state connecting them.

Intrinsic Reaction Coordinate (IRC) Calculation: Tracing the path from the transition state downhill to both the reactant and the product to confirm that it correctly connects the two minima.

The results of such a study on a related cyclic ketone are summarized in the table below, illustrating the type of data obtained from PES mapping.

| Reaction Step | Species | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Reactant | Cyclohexyl dimethylcyclopropyl ketone | 0.0 | Starting material |

| Transition State 1 (TS1) | Ketyl Radical Formation TS | +25.4 | Energy barrier to form the initial radical |

| Intermediate 1 | Ketyl Radical | +11.2 | A reactive intermediate |

| Transition State 2 (TS2) | Ring-Opening TS | +15.7 | Energy barrier for cyclopropane ring-opening |

| Intermediate 2 | Ring-Opened Radical | -5.1 | A more stable radical intermediate |

This interactive table presents representative energy data for the reaction pathway of an analogous cyclopropyl ketone, as determined by DFT calculations. The energies are relative to the starting reactant. Data adapted from studies on SmI2-catalyzed couplings. nih.govacs.org

By mapping the PES, researchers could predict the feasibility of the ring-opening reaction for this compound and understand how the methyl substituents on both the ring and the propyl chain influence the reaction's kinetics and thermodynamics.

Transition State Localization and Characterization

The localization and characterization of transition states are fundamental to understanding the reaction mechanisms involving this compound. Transition states represent the highest energy point along a reaction coordinate, and their geometry and energetic properties dictate the feasibility and outcome of a chemical transformation. For cyclopropyl ketones, reactions often involve the cleavage of the strained three-membered ring.

Computational methods, particularly those based on density functional theory (DFT), are instrumental in locating these fleeting structures. Algorithms such as the synchronous transit-guided quasi-Newton (STQN) method or dimer method are employed to search the potential energy surface for saddle points, which correspond to transition states. Once located, the transition state is characterized by frequency calculations, where the presence of a single imaginary frequency confirms its identity as a true transition state. This imaginary frequency corresponds to the vibrational mode along the reaction coordinate.

Studies on analogous cyclopropyl ketones, such as those undergoing photochemical rearrangements or ring-opening reactions, reveal that the nature of the substituents on both the cyclopropyl ring and the acyl group significantly influences the structure and energy of the transition state. acs.orgrsc.org For this compound, the methyl group on the cyclopropyl ring would be expected to stabilize any developing positive charge on the adjacent carbon during a ring-opening event, thereby lowering the activation barrier for such a process.

Reaction Dynamics and Kinetics Modeling

Beyond static transition state theory, reaction dynamics and kinetics modeling provide a more complete picture of a chemical reaction by considering the motion of atoms over time. These models can predict reaction rates and selectivity under various conditions. For reactions involving this compound, such as enolate formation or cycloadditions, kinetic modeling can elucidate the underlying elementary steps. scispace.comnih.gov

The rates of reactions for cyclopropyl-substituted ketones have been investigated as a model for carbonium ion stability. purdue.edu Computational studies on the SmI2-catalyzed intermolecular couplings of cyclopropyl ketones have shown that the reaction kinetics are highly dependent on the structure of the ketone. researchgate.netnih.govnih.gov Alkyl cyclopropyl ketones, which lack the conjugation seen in their aryl counterparts, often exhibit higher barriers for reduction and fragmentation. nih.gov The methyl group in this compound would likely influence the kinetics of such reactions compared to an unsubstituted cyclopropyl ketone.

Prediction of Spectroscopic Properties

Computational chemistry provides invaluable tools for predicting the spectroscopic properties of molecules, which can aid in their identification and structural elucidation.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of organic structure determination. Predicting the ¹H and ¹³C NMR chemical shifts of this compound can be achieved with a high degree of accuracy using computational methods. nih.gov The most common approach involves geometry optimization of the molecule using a suitable level of theory (e.g., B3LYP/6-31G(d)) followed by the calculation of NMR shielding tensors using methods like the Gauge-Including Atomic Orbital (GIAO) method.

The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. For cyclopropyl systems, the unique electronic environment of the ring carbons and protons leads to characteristic chemical shifts. The chemical shifts for cyclopropyl methyl ketone have been reported, providing a basis for estimating the shifts in the title compound. chemicalbook.comspectrabase.com The additional methyl and ethyl groups in this compound would introduce predictable shifts based on established empirical rules and computational models. youtube.comresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative)

| Atom | Predicted Chemical Shift (ppm) |

| Carbonyl Carbon (C=O) | ~210 |

| Quaternary Cyclopropyl Carbon | ~20 |

| Methylene (B1212753) Cyclopropyl Carbon | ~10 |

| Methyl Carbon (on ring) | ~15 |

| Methylene Carbon (propanone) | ~45 |

| Methyl Carbon (propanone) | ~30 |

| Methyl Protons (on ring) | ~1.1 |

| Methylene Protons (cyclopropyl) | ~0.5 - 0.9 |

| Methylene Protons (propanone) | ~2.5 |

| Methyl Protons (propanone) | ~1.0 |

| Note: These are estimated values based on related structures and general principles. Actual experimental values may vary. |

Theoretical IR and Raman Spectral Analysis

The calculated frequencies and their corresponding intensities can be used to generate a theoretical spectrum. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors in the computational methods. The IR and Raman spectra of cyclopropyl methyl ketone have been studied, and vibrational assignments have been made for the key modes. documentsdelivered.com For this compound, the characteristic C=O stretching frequency would be a prominent feature in the IR spectrum, typically appearing around 1700 cm⁻¹. The various C-H and C-C stretching and bending vibrations of the cyclopropyl and propanone moieties would also be present. researchgate.netresearchgate.net

Table 2: Predicted Key Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C=O Stretch | ~1705 |

| CH₃ Asymmetric Stretch | ~2980 |

| CH₃ Symmetric Stretch | ~2900 |

| Cyclopropyl Ring Breathing | ~1250 |

| C-C Stretch (Ketone) | ~1170 |

| Note: These are estimated values. Experimental values can be influenced by solvent and other factors. |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical to its reactivity and interactions. Conformational analysis aims to identify the stable conformers of a molecule and the energy barriers between them. For cyclopropyl ketones, a key conformational feature is the orientation of the carbonyl group relative to the cyclopropyl ring.

Computational studies on cyclopropyl methyl ketone have shown that the s-cis and s-trans conformations are the most stable, with the s-cis conformer being the global minimum. uwlax.edunih.govnih.gov The rotational barrier between these conformers can also be calculated. For this compound, the presence of the methyl group on the cyclopropane ring and the ethyl group on the ketone side chain will introduce additional rotational degrees of freedom and may influence the relative stability of the conformers. youtube.comyoutube.com

Molecular dynamics (MD) simulations can provide a more dynamic picture of the conformational landscape. By simulating the movement of atoms over time, MD can explore the accessible conformations and the transitions between them, providing insights into the molecule's flexibility and how it might interact with other molecules.

Quantitative Structure-Activity Relationship (QSAR) and In Silico Screening

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a particular property. While no specific QSAR studies focusing on this compound were found, the principles of QSAR can be applied to predict its potential activities.

To build a QSAR model, a set of structurally related compounds with known activities is required. Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can encode information about the molecule's topology, geometry, and electronic properties. Statistical methods such as multiple linear regression or machine learning algorithms are then used to build a mathematical model that correlates the descriptors with the observed activity.

For a compound like this compound, relevant descriptors would include those capturing the size and shape of the molecule, its lipophilicity (logP), and electronic properties related to the carbonyl group and the cyclopropyl ring. Such a model could be used in in silico screening to predict the activity of new, untested compounds, thereby prioritizing them for synthesis and experimental testing.

Mechanistic Elucidation through Computational Studies

Computational chemistry provides a powerful lens for investigating the reaction mechanisms of complex organic molecules. While specific computational studies directly elucidating the mechanistic pathways of this compound are not extensively documented in publicly available literature, valuable insights can be drawn from theoretical investigations of closely related cyclopropyl ketones. These studies, particularly those employing Density Functional Theory (DFT), offer a robust framework for understanding the plausible reaction mechanisms, such as phosphine-catalyzed ring-opening reactions.

A notable study on the mechanism of phosphine-catalyzed ring-opening of cyclopropyl ketones provides a detailed computational analysis that can be extrapolated to understand the behavior of this compound. rsc.orgscilit.com This research utilized DFT methods to explore multiple reaction pathways, the origin of chemoselectivity, and the influence of substituents. rsc.orgscilit.com The findings from this study are instrumental in predicting how this compound might behave under similar catalytic conditions.

The investigated reaction mechanism for a generic cyclopropyl ketone involves a multi-step process initiated by the nucleophilic attack of a phosphine (B1218219) catalyst. rsc.org This process is proposed to proceed through four key stages:

Nucleophilic Substitution: The reaction commences with the nucleophilic attack of the phosphine on the cyclopropane ring, leading to the opening of the three-membered ring. rsc.org

Intramolecular Michael Addition: This is followed by an intramolecular Michael addition, which results in the formation of an enolate intermediate. rsc.org

Intramolecular Proton Transfer: A subsequent intramolecular wikipedia.orgsigmaaldrich.com-proton transfer occurs to generate a ylide. rsc.org

Intramolecular Wittig Reaction: The final step involves an intramolecular Wittig reaction, which yields the final product. rsc.org

Computational results indicate that this pathway is the most favorable among several possibilities, including the formation of alternative products like the Cloke–Wilson product or a cyclopenta-fused product. rsc.org The study's detailed analysis of transition states and intermediates provides a quantitative basis for this preference.

To understand the origin of chemoselectivity, researchers performed structural analyses and examined local reactivity indices. rsc.org Furthermore, the quantum theory of atoms in molecules (QTAIM) analysis was employed to evaluate the effects of different substituents on the reaction pathway. rsc.org These computational tools offer a granular view of the electronic and steric factors that govern the reaction's outcome.

While the aforementioned study focuses on a generalized cyclopropyl ketone, its findings offer a strong foundation for postulating the mechanistic behavior of this compound. The presence of the methyl group on the cyclopropyl ring and the propan-2-one substituent would influence the energetics and regioselectivity of the reaction, a hypothesis that could be rigorously tested through dedicated computational modeling of this specific molecule.

Further computational investigations could also explore other potential reaction pathways for this compound, such as thermal rearrangements or acid-catalyzed ring-opening reactions. For instance, theoretical studies on the thermal rearrangements of other substituted cyclopropanes have revealed complex potential energy surfaces with multiple competing pathways. metu.edu.trnih.govresearchgate.net

The table below summarizes the proposed general mechanistic steps for a phosphine-catalyzed ring-opening of a cyclopropyl ketone, which serves as a model for understanding the potential reactivity of this compound.

| Step | Description | Intermediate/Transition State |

| 1 | Nucleophilic attack by phosphine and ring-opening | Phosphine-adduct |

| 2 | Intramolecular Michael addition | Enolate intermediate |

| 3 | Intramolecular wikipedia.orgsigmaaldrich.com-proton transfer | Ylide intermediate |

| 4 | Intramolecular Wittig reaction | Final product |

This table is a generalized representation based on studies of similar cyclopropyl ketones. rsc.org

A detailed computational study on this compound would be necessary to generate specific data, such as the activation energies and reaction enthalpies for each step of its unique reaction pathways. Such a study would provide definitive insights into its chemical behavior and reactivity.

Applications of 1 1 Methylcyclopropyl Propan 2 One in Advanced Organic Synthesis

Stereoselective Construction of Complex Molecular Architectures

The unique structural features of 1-(1-methylcyclopropyl)propan-2-one make it a valuable starting material for the stereoselective synthesis of intricate molecular frameworks. Its activated cyclopropyl (B3062369) ring and adjacent ketone functionality provide multiple reaction sites for strategic bond formations and functional group transformations.

Asymmetric Ring-Opening Reactions for Chiral Building Blocks

While direct asymmetric ring-opening reactions of this compound are not extensively documented in the provided search results, the broader context of asymmetric synthesis involving cyclopropanes highlights the potential for this compound to serve as a precursor to chiral building blocks. For instance, the asymmetric synthesis of γ-azido trans-cyclopropyl ketones has been achieved through an intramolecular nucleophilic ring closure. rsc.org This suggests that the cyclopropyl moiety, similar to the one in this compound, can be manipulated to create stereocenters. The development of chiral catalysts, such as those based on silver complexes, has enabled the enantioselective intramolecular cyclopropanation of ynamides, yielding cyclopropane-fused γ-lactams that are precursors to drug candidates. researchgate.net These examples underscore the principle that cyclopropyl ketones are valuable intermediates in the synthesis of complex chiral molecules.

Enantioselective Transformations